1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid typically involves the reaction of 5-methylfurfural with piperidine-4-carboxylic acid. The process may include steps such as:
Condensation Reaction: 5-methylfurfural reacts with piperidine-4-carboxylic acid in the presence of a suitable catalyst.
Hydrogenation: The intermediate product undergoes hydrogenation to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives.
Furan Derivatives: Compounds like 5-methylfurfural and its derivatives.
Uniqueness
1-((5-Methylfuran-2-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of a piperidine ring and a methylfuran moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-9-2-3-11(16-9)8-13-6-4-10(5-7-13)12(14)15/h2-3,10H,4-8H2,1H3,(H,14,15) |
InChI Key |
DKECWSZPVDOZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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